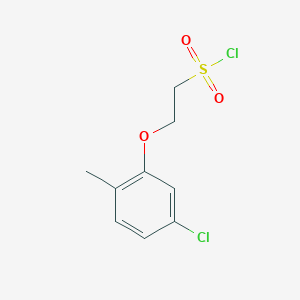
2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound with a complex structure that includes a chlorinated aromatic ring, an ether linkage, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 5-chloro-2-methylphenol with ethylene oxide to form 2-(5-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques can further enhance the efficiency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The aromatic ring can undergo oxidation to form quinones, while reduction reactions can lead to the formation of hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, quinones, hydroquinones, and biaryl compounds.
Applications De Recherche Scientifique
2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-3-fluoro-2-methoxyphenyl)ethane-1-sulfonyl chloride
- 2-Chloroethanesulfonyl chloride
Comparison
Compared to similar compounds, 2-(5-Chloro-2-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. The specific substitution pattern on the aromatic ring can also affect its physical and chemical properties, making it suitable for different applications.
Propriétés
Formule moléculaire |
C9H10Cl2O3S |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
2-(5-chloro-2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-2-3-8(10)6-9(7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
RWAKZXZZNLCZRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


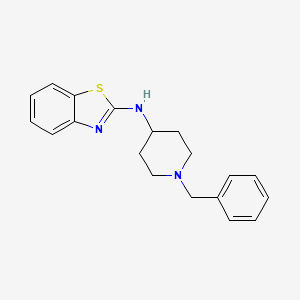

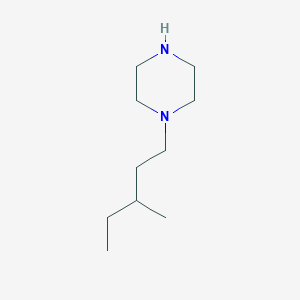
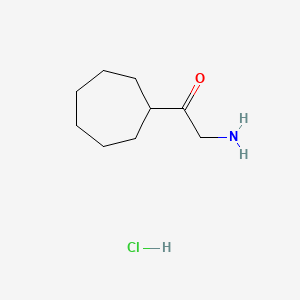
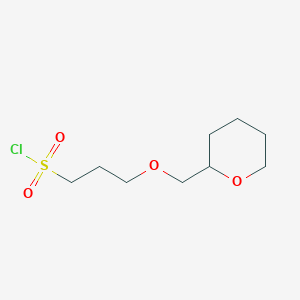
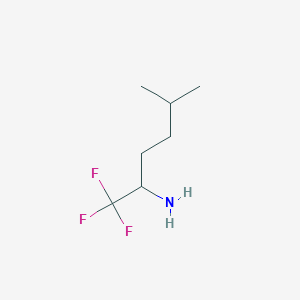
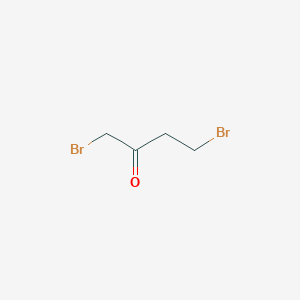
![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)
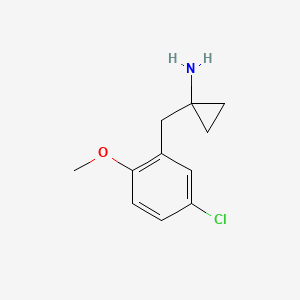
![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
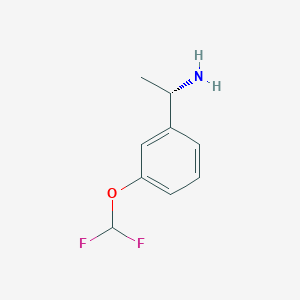
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)

